Cas no 61566-33-4 (Ibufenac Methyl Ester)

Ibufenac Methyl Ester is a methylated derivative of ibufenac, a nonsteroidal anti-inflammatory drug (NSAID) precursor. This ester form enhances lipophilicity, improving solubility in organic solvents and facilitating synthetic applications in pharmaceutical research. Its structural modification offers advantages in prodrug design, potentially increasing bioavailability or altering metabolic pathways. The compound is particularly useful in medicinal chemistry for developing anti-inflammatory and analgesic agents, serving as an intermediate in the synthesis of more complex derivatives. Its stability under controlled conditions makes it suitable for laboratory-scale reactions and industrial processes. Researchers value Ibufenac Methyl Ester for its versatility in optimizing drug delivery systems and pharmacokinetic properties.
Ibufenac Methyl Ester structure
Ibufenac Methyl Ester structure
Product Name:Ibufenac Methyl Ester
CAS No:61566-33-4
MF:C13H18O2
MW:206.280824184418
CID:474535
PubChem ID:10987436
Update Time:2025-10-05

Ibufenac Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-isobutylphenyl)acetate
    • Ibufenac Methyl Ester
    • methyl 2-[4-(2-methylpropyl)phenyl]acetate
    • (4-Isobutylphenyl)acetic acid methyl ester
    • 4-Isobutylphenylessigsaeuremethylester
    • AK-31983
    • Benzeneacetic acid, 4-(2-methylpropyl)-, methyl ester
    • CTK2D7265
    • KB-255112
    • methyl (4-isobutylphenyl)acetate
    • methyl 4-(2-methylpropyl)phenylacetate
    • p-isobutylphenylacetic acid methyl ester
    • p-Isobutylphenylessigsaeure-methylester
    • SureCN4014182
    • 61566-33-4
    • 4-(2-Methylpropyl)benzeneacetic acid methyl ester; 2-(4-Isobutylphenyl)acetic acid methyl ester; Methyl (4-isobutylphenyl)acetate
    • NVJAXNOSRPVIIT-UHFFFAOYSA-N
    • SCHEMBL4014182
    • METHYL2-(4-ISOBUTYLPHENYL)ACETATE
    • FT-0719655
    • DTXSID60450885
    • DA-04396
    • Inchi: 1S/C13H18O2/c1-10(2)8-11-4-6-12(7-5-11)9-13(14)15-3/h4-7,10H,8-9H2,1-3H3
    • InChI Key: NVJAXNOSRPVIIT-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1C=CC(=CC=1)CC(C)C)=O

Computed Properties

  • Exact Mass: 206.13074
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.99
  • Boiling Point: 276.151°C at 760 mmHg
  • Flash Point: 104.11°C
  • Refractive Index: 1.497
  • PSA: 26.3

Ibufenac Methyl Ester Pricemore >>

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Additional information on Ibufenac Methyl Ester

Ibufenac Methyl Ester (CAS No. 61566-33-4): A Comprehensive Overview

Ibufenac Methyl Ester (CAS No. 61566-33-4) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This ester derivative of Ibufenac has garnered considerable attention due to its potential therapeutic applications and unique chemical properties. In this detailed overview, we will explore the structure, synthesis, pharmacological activities, and recent research advancements associated with Ibufenac Methyl Ester.

Chemical Structure and Synthesis

Ibufenac Methyl Ester is characterized by its ester functional group attached to the carboxylic acid moiety of Ibufenac. The molecular formula of Ibufenac Methyl Ester is C18H17NO3, and its molecular weight is approximately 299.33 g/mol. The compound can be synthesized through a straightforward esterification reaction involving Ibufenac and methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The synthesis process typically involves dissolving Ibufenac in anhydrous methanol, followed by the addition of the catalyst. The reaction mixture is then heated under reflux for several hours to ensure complete conversion. After cooling, the product can be isolated through standard purification techniques such as recrystallization or column chromatography. The purity of the synthesized Ibufenac Methyl Ester can be confirmed using analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Pharmacological Activities and Mechanisms of Action

Ibufenac Methyl Ester exhibits a range of pharmacological activities that make it a promising candidate for various therapeutic applications. One of its primary mechanisms of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, making COX inhibitors valuable for treating these conditions.

Recent studies have shown that Ibufenac Methyl Ester possesses potent anti-inflammatory and analgesic properties. In vitro experiments have demonstrated that it effectively inhibits COX-1 and COX-2 enzymes, with a preference for COX-2, which is primarily responsible for inflammation in pathological conditions. This selective inhibition profile suggests that Ibufenac Methyl Ester may have fewer gastrointestinal side effects compared to non-selective COX inhibitors.

In addition to its anti-inflammatory effects, Ibufenac Methyl Ester has been investigated for its potential anti-cancer properties. Research has indicated that it can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, studies have shown that it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor known to promote cancer cell survival.

Clinical Applications and Research Developments strong>

The therapeutic potential of < strong >Ibufenac Methyl Ester< / strong > has led to several clinical trials aimed at evaluating its safety and efficacy in treating various conditions. One notable area of focus is its use as an analgesic for post-operative pain management. Clinical trials have shown that it provides effective pain relief with a favorable safety profile, making it a viable alternative to traditional analgesics. p > < p >In the realm of inflammatory diseases, such as osteoarthritis and rheumatoid arthritis, early clinical studies have demonstrated that< strong >Ibufenac Methyl Ester< / strong > can significantly reduce symptoms without causing severe side effects. These findings suggest that it may offer a safer treatment option for patients who are at risk of developing gastrointestinal complications associated with long-term use of non-steroidal anti-inflammatory drugs (NSAIDs). p > < p >Furthermore,< strong >Ibufenac Methyl Ester< / strong > has shown promise in preclinical studies as a potential adjuvant therapy for cancer treatment. Its ability to enhance the efficacy of chemotherapeutic agents while reducing their toxicity has been explored in several animal models. For example, combination therapy using< strong >Ibufenac Methyl Ester< / strong > and conventional chemotherapy drugs has been found to synergistically inhibit tumor growth and improve overall survival rates. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Ibufenac Methyl Ester< / strong >(CAS No. 61566-33-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological activities make it an attractive candidate for developing novel therapeutic agents targeting inflammation, pain, and cancer.< / p > < p >Ongoing research continues to uncover new insights into the mechanisms underlying its biological effects, paving the way for further clinical applications. As more studies are conducted,< strong >Ibufenac Methyl Ester< / strong > is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.< / p > article > response >

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